

Molecular weight and formula of 2-(phosphonooxy)ethyl methacrylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethylene glycol methacrylate phosphate*

Cat. No.: *B012431*

[Get Quote](#)

An In-depth Technical Guide to 2-(Phosphonooxy)ethyl Methacrylate for Advanced Scientific Applications

Abstract

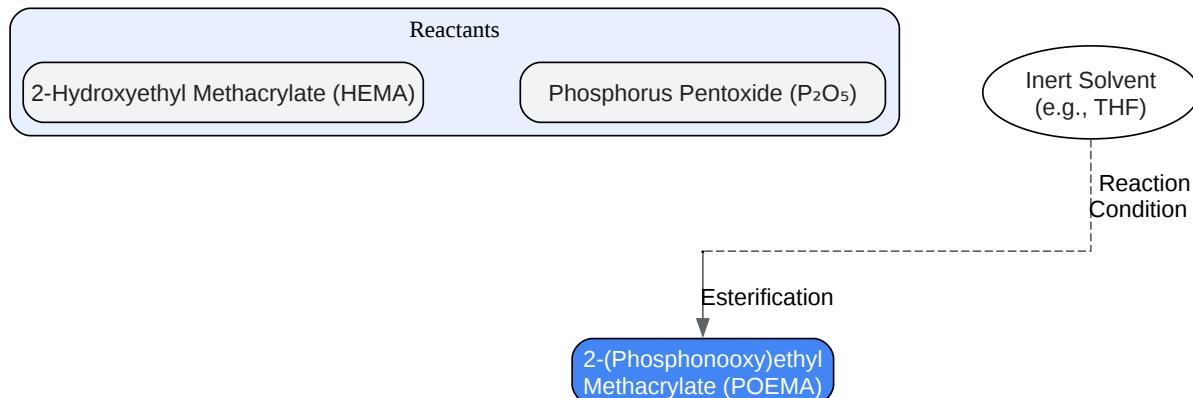
2-(Phosphonooxy)ethyl methacrylate (POEMA) is a functional monomer of significant interest in the fields of biomaterials, drug delivery, and polymer science. Its unique molecular architecture, which combines a polymerizable methacrylate group with a hydrophilic and reactive phosphonic acid moiety, imparts a range of desirable properties to the resulting polymers. These include enhanced hydrophilicity, superior adhesion to both organic and inorganic substrates, and the capacity for pH-responsive behavior. This guide provides a comprehensive overview of POEMA, detailing its core chemical and physical properties, synthesis and characterization methodologies, and its applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Core Chemical Identity and Properties

2-(Phosphonooxy)ethyl methacrylate, also known by synonyms such as **Ethylene glycol methacrylate phosphate**, is a specialty monomer that serves as a critical building block for functional polymers.^{[1][2]} The presence of the phosphate group is central to its functionality, providing a site for electrostatic interactions, improving biocompatibility, and enabling adhesion to mineralized tissues like bone and teeth, as well as metal surfaces.^[3]

Quantitative Data Summary

The fundamental properties of 2-(phosphonoxy)ethyl methacrylate are summarized below for quick reference.


Property	Value	Source(s)
Chemical Formula	C ₆ H ₁₁ O ₆ P	[4][5][6]
Molecular Weight	210.12 g/mol	[2][5][6]
CAS Number	24599-21-1	[1][4][6]
Appearance	Typically a white powder or viscous liquid	[4]
Density	~1.31 g/mL at 25 °C	[1][5]
Refractive Index	~1.469 (n _{20/D})	[1][5]
Boiling Point	375.8 °C at 760 mmHg	[1]
Flash Point	31 °C	[1][7]

Synthesis and Characterization

The reliable synthesis and rigorous characterization of POEMA are paramount to ensuring its purity and performance in downstream applications. The most common synthetic route involves the phosphorylation of a hydroxyl-containing methacrylate monomer.

Synthesis Pathway

A prevalent method for synthesizing POEMA is the esterification reaction between 2-hydroxyethyl methacrylate (HEMA) and a phosphorylating agent, such as phosphorus pentoxide (P₂O₅).^[8] This reaction is chosen for its efficiency and the availability of the starting materials. The hydroxyl group of HEMA nucleophilically attacks the phosphorus center, leading to the formation of the phosphate ester bond.

[Click to download full resolution via product page](#)

Caption: General synthesis pathway for 2-(phosphonooxy)ethyl methacrylate.

Experimental Protocol: Synthesis of POEMA

This protocol describes a representative lab-scale synthesis.

Materials:

- 2-Hydroxyethyl methacrylate (HEMA), inhibitor-free
- Phosphorus pentoxide (P₂O₅)
- Anhydrous tetrahydrofuran (THF)
- Hydroquinone (inhibitor)
- Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer

Procedure:

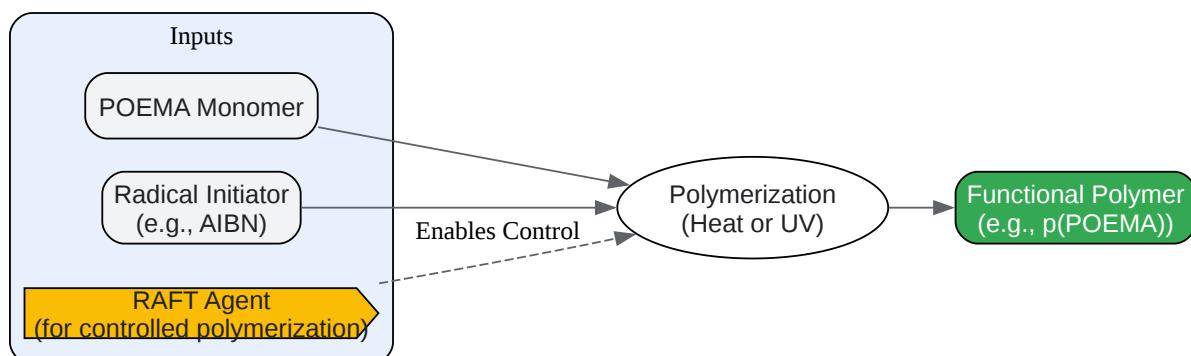
- **Setup:** Assemble the reaction apparatus under a nitrogen or argon atmosphere to prevent moisture contamination and unwanted side reactions.
- **Reactant Preparation:** Dissolve a measured amount of HEMA in anhydrous THF in the flask. Add a small amount of hydroquinone to inhibit premature polymerization of the methacrylate group.
- **Reaction:** Slowly add P_2O_5 to the stirred HEMA solution. The addition should be portion-wise to control the exothermic nature of the reaction. Maintain the reaction temperature, typically between 0-25 °C.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) or Fourier-Transform Infrared (FTIR) spectroscopy to observe the disappearance of the HEMA hydroxyl peak.
- **Workup:** Once the reaction is complete, the product is typically purified through filtration to remove any unreacted solids, followed by solvent removal under reduced pressure. Further purification may involve column chromatography.
- **Storage:** Store the final product at a low temperature (e.g., 4 °C) with an inhibitor to ensure stability.

Characterization Techniques

Confirming the identity and purity of the synthesized POEMA is a critical step.

- **Fourier-Transform Infrared (FTIR) Spectroscopy:** This technique is used to identify key functional groups. The spectrum of POEMA is characterized by the appearance of a strong peak around 990 cm^{-1} , which corresponds to the C-O-P bond stretching, confirming the successful phosphorylation of HEMA.^[8] Other key peaks include the C=O stretch of the methacrylate ester ($\sim 1720\text{ cm}^{-1}$) and the P-O-H stretches of the phosphonic acid group.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1H NMR and ^{31}P NMR are essential for structural elucidation.
 - 1H NMR: The spectrum will show characteristic signals for the vinyl protons of the methacrylate group (~ 5.6 and 6.1 ppm), the methylene protons adjacent to the ester and

phosphate groups (~4.3 ppm), and the methyl protons (~1.9 ppm).[9][10]

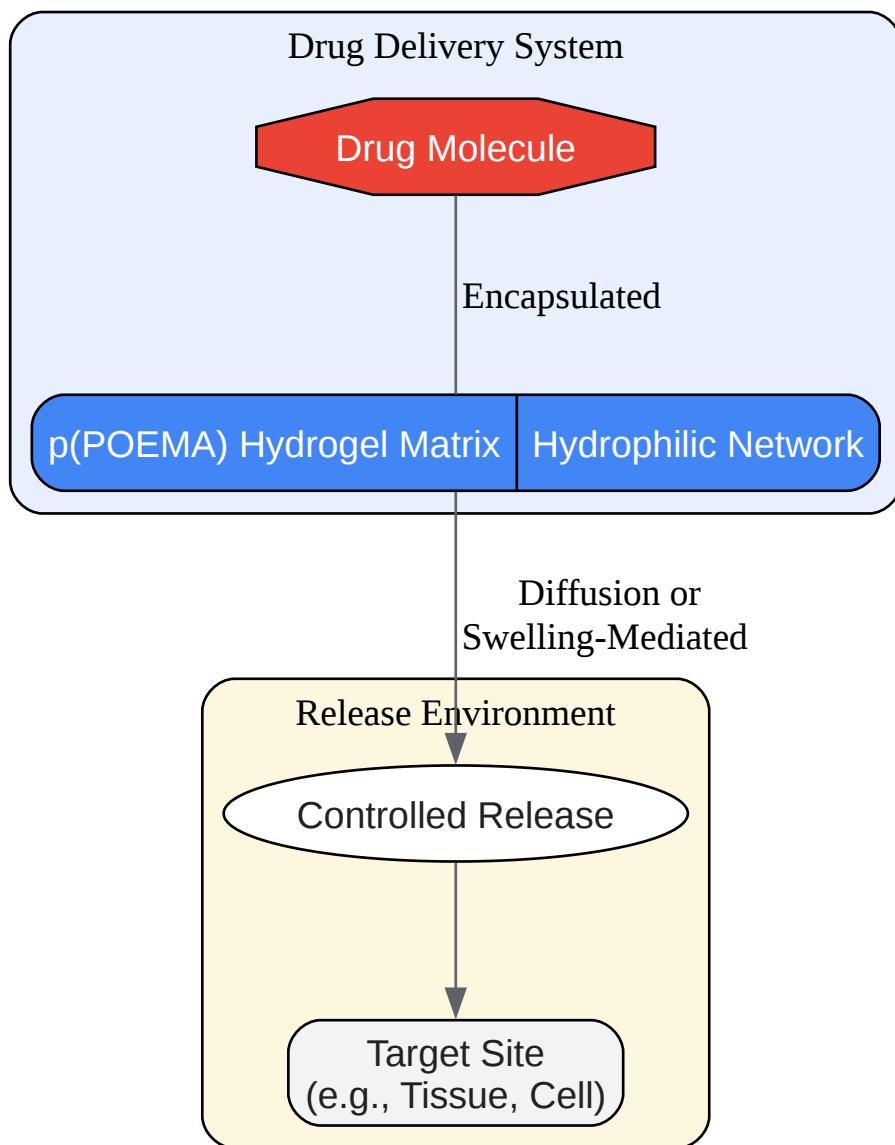

- ^{31}P NMR: A single peak in the ^{31}P NMR spectrum confirms the presence of the phosphate group and can be used to assess purity.
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be employed to assess the purity of the monomer and separate it from starting materials or byproducts.[6]

Polymerization and Applications in Drug Development

The true utility of POEMA is realized upon its polymerization into functional macromolecules. Its methacrylate group allows it to be easily incorporated into polymer chains via various polymerization techniques.

Polymerization Strategies

POEMA can be polymerized using standard free-radical polymerization methods. However, for advanced applications like drug delivery, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are often preferred. [11] RAFT allows for the synthesis of well-defined polymers with controlled molecular weights, low dispersity, and complex architectures (e.g., block copolymers), which is crucial for creating sophisticated drug delivery systems.


[Click to download full resolution via product page](#)

Caption: Workflow for the controlled polymerization of POEMA via RAFT.

Role in Drug Delivery Systems

Polymers derived from POEMA are highly valuable in drug formulation and delivery due to the unique properties conferred by the phosphate group.

- **Hydrogel Formation:** The high hydrophilicity of the phosphate group makes POEMA an excellent monomer for creating hydrogels. These water-swollen polymer networks can encapsulate and protect therapeutic agents, releasing them in a controlled manner.^{[1][12]} The degree of swelling and subsequent drug release can often be tuned by changing the environmental pH.
- **Biocompatibility and Bioadhesion:** The phosphonic acid moiety mimics the structure of phospholipids found in cell membranes, which can enhance the biocompatibility of the material. This structural similarity also promotes adhesion to bone (hydroxyapatite), making POEMA-based materials suitable for orthopedic drug delivery applications.
- **Stimuli-Responsive Systems:** The phosphonic acid group has a pKa value that can be exploited to create pH-responsive materials.^[13] As the pH of the surrounding environment changes (e.g., in different tissues or cellular compartments), the protonation state of the phosphate group changes, altering the polymer's solubility or swelling behavior and triggering drug release.

[Click to download full resolution via product page](#)

Caption: Conceptual model of a POEMA-based hydrogel for drug delivery.

Conclusion

2-(Phosphonoxy)ethyl methacrylate is a versatile and powerful functional monomer for the development of advanced materials. Its combination of a polymerizable group and a hydrophilic, reactive phosphate moiety provides a robust platform for creating polymers with tailored properties for adhesion, biocompatibility, and controlled release. For researchers in drug development, POEMA offers a reliable tool for designing sophisticated delivery vehicles,

particularly pH-responsive hydrogels and bioadhesive systems, paving the way for more effective and targeted therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. Ethylene glycol methacrylate phosphate | C₆H₁₁O₆P | CID 90551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ETHYLENE GLYCOL METHACRYLATE PHOSPHATE - Career Henan Chemical Co. [coreychem.com]
- 4. 2-(phosphonoxy)ethyl methacrylate, CasNo.24599-21-1 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
- 5. chembk.com [chembk.com]
- 6. 2-(Methacryloyloxy)ethyl dihydrogen phosphate | SIELC Technologies [sielc.com]
- 7. 24599-21-1 CAS MSDS (ETHYLENE GLYCOL METHACRYLATE PHOSPHATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Ethoxyethyl Methacrylate(2370-63-0) 1H NMR [m.chemicalbook.com]
- 10. 2-(2-METHOXYETHOXY)ETHYL METHACRYLATE(45103-58-0) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Functionalization of Polypropylene Films with 2-(Diethylamino)ethyl Methacrylate for Dual Stimuli-Responsive Drug Loading and Release Studies [mdpi.com]
- To cite this document: BenchChem. [Molecular weight and formula of 2-(phosphonoxy)ethyl methacrylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b012431#molecular-weight-and-formula-of-2-phosphonoxy-ethyl-methacrylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com